![molecular formula C15H23N3O2 B7500048 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one](/img/structure/B7500048.png)
6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one
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Overview
Description
6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one, also known as AP-3, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the pyridazinone family and has a molecular weight of 269.36 g/mol.
Mechanism of Action
The mechanism of action of 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, cancer cell proliferation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses, such as hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may pose challenges for researchers who wish to study its effects in vitro and in vivo.
Future Directions
Further research is needed to fully understand the mechanism of action of 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one and its potential applications in the field of medicine. Possible future directions for research include the development of more efficient synthesis methods, the identification of specific targets for 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one, and the evaluation of its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one involves the reaction of 2-propyl-3-hydroxypyridine with 1,4-dibromo-2-butene in the presence of potassium carbonate. The resulting product is then treated with sodium azide to form the azide intermediate, which is subsequently reduced to yield 6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one.
Scientific Research Applications
6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one has been the subject of extensive research due to its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
properties
IUPAC Name |
6-(azocane-1-carbonyl)-2-propylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-10-18-14(19)9-8-13(16-18)15(20)17-11-6-4-3-5-7-12-17/h8-9H,2-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFWQWTUHYSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azocane-1-carbonyl)-2-propylpyridazin-3-one |
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